molecular formula C30H32N2O5S2 B12819464 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate

Cat. No.: B12819464
M. Wt: 564.7 g/mol
InChI Key: YABIPARDNQNKRO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including sulfonamido, vinyl, and fluorenylmethoxycarbonyl, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the sulfonamido group: This step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamido intermediate.

    Vinylation: The sulfonamido intermediate is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base.

    Introduction of the fluorenylmethoxycarbonyl group: The final step involves the coupling of the vinylated sulfonamido intermediate with (S)-2-amino-3-methylbutanethioate, which has been protected with a fluorenylmethoxycarbonyl (Fmoc) group. This step is typically carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function. Additionally, the fluorenylmethoxycarbonyl group can enhance the compound’s stability and facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate
  • O-(1-((N,4-Methylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate
  • O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylbutanethioate

Uniqueness

The uniqueness of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorenylmethoxycarbonyl group enhances its stability and facilitates its use in various applications, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H32N2O5S2

Molecular Weight

564.7 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioate

InChI

InChI=1S/C30H32N2O5S2/c1-19(2)28(29(38)37-21(4)32(5)39(34,35)22-16-14-20(3)15-17-22)31-30(33)36-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,19,27-28H,4,18H2,1-3,5H3,(H,31,33)/t28-/m0/s1

InChI Key

YABIPARDNQNKRO-NDEPHWFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.